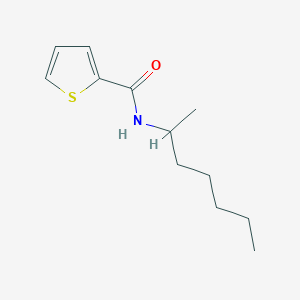
N-(heptan-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(heptan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom of the carboxamide functional group, which is in turn attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with heptan-2-amine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(heptan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles like halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: N-(heptan-2-yl)thiophene-2-amine
Substitution: Substituted thiophene derivatives
Applications De Recherche Scientifique
N-(heptan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(heptan-2-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of bacterial enzymes, thereby exerting antibacterial effects . Molecular docking studies can provide insights into the binding interactions between the compound and its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Known for its antibacterial activity against extended-spectrum β-lactamase producing Escherichia coli.
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Exhibits similar biological activities and is synthesized using similar methods.
Uniqueness
N-(heptan-2-yl)thiophene-2-carboxamide is unique due to the presence of the heptan-2-yl group, which may impart distinct physicochemical properties and biological activities compared to other thiophene derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H19NOS |
|---|---|
Poids moléculaire |
225.35 g/mol |
Nom IUPAC |
N-heptan-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H19NOS/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) |
Clé InChI |
FCLHURNQXYAFJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















